(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a benzofuran derivative featuring a 3-oxo-2,3-dihydrobenzofuran core substituted with a methyl group at position 7, a (1-methyl-1H-indol-3-yl)methylene group at position 2, and a cyclohexanecarboxylate ester at position 4.
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C26H25NO4/c1-16-22(31-26(29)17-8-4-3-5-9-17)13-12-20-24(28)23(30-25(16)20)14-18-15-27(2)21-11-7-6-10-19(18)21/h6-7,10-15,17H,3-5,8-9H2,1-2H3/b23-14+ |
InChI Key |
WQCUBOWTACBHBQ-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C5CCCCC5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid and 1-methyl-1H-indole-3-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The potential biological activities of this compound include:
1. Antimicrobial Activity
- Indole derivatives are recognized for their ability to inhibit bacterial growth. Studies suggest that compounds with similar structures can effectively combat various pathogens.
2. Anticancer Properties
- Benzofuran derivatives have shown promise in inducing apoptosis in cancer cells. The unique combination of functional groups in this compound may enhance its efficacy against different cancer types.
3. Anti-inflammatory Effects
- Many compounds containing benzofuran and indole moieties exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Pharmaceutical Development
The compound's diverse pharmacological properties make it a valuable lead compound for drug development targeting:
- Infections : Its antimicrobial properties could lead to new antibiotics.
- Cancer : The anticancer activity opens avenues for novel chemotherapeutic agents.
Chemical Research
In medicinal chemistry, this compound can be utilized to study structure–activity relationships (SAR). Understanding how structural modifications affect biological activity can guide the design of more effective drugs.
Material Science
Due to its unique chemical structure, there is potential for applications in developing new materials with specific properties such as:
- Sensors
- Polymers
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The benzofuran ring may participate in π-π interactions with aromatic amino acids in proteins, influencing signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3b)
Key Features :
- Core Structure : 2,3-Dihydrobenzofuran with a fused indole group at position 2.
- Substituents : Hydroxy group at position 5, ethyl carboxylate at position 3, and a 1-methylindol-3-yl moiety.
- Synthesis: Prepared via Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl (E)-3-(1-methylindol-3-yl)acrylate and benzoquinone, yielding 78% after purification .
Comparison with Target Compound :
- The target compound features a 3-oxo-2,3-dihydrobenzofuran core, introducing a ketone group at position 3, whereas 3b retains a non-oxidized 2,3-dihydrobenzofuran.
- Substitution patterns differ: The target compound has a 7-methyl group and cyclohexanecarboxylate ester at position 6, while 3b has a 5-hydroxy group and ethyl carboxylate.
Cyclohexane-Containing Analogues
2-Acetamido-9-(cyclohexylmethyl)-9H-purin-6-yl diphenylcarbamate (2e)
Key Features :
Comparison with Target Compound :
- While both compounds incorporate cyclohexane-derived groups, the target compound’s cyclohexanecarboxylate is an ester, whereas 2e uses a cyclohexylmethyl chain.
- The purine core in 2e contrasts with the benzofuran-indole system in the target compound, leading to divergent electronic and steric profiles.
Cyclohexenone-Based Derivatives
(E)-2-Methylene-3-cyclohexenones (2a–2p)
Key Features :
Comparison with Target Compound :
- The target compound’s cyclohexanecarboxylate is a saturated ester, while cyclohexenones (e.g., 2e) feature an α,β-unsaturated ketone system.
- The benzofuran-indole scaffold in the target compound introduces aromaticity absent in cyclohexenones, likely altering reactivity and interaction with biological targets.
Biological Activity
The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 415.5 g/mol. It comprises a benzofuran moiety, an indole derivative, and a cyclohexanecarboxylate group, suggesting diverse reactivity and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of indole and benzofuran have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds structurally related to the target molecule exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
The compound's biological activity extends to antimicrobial effects. Similar compounds have been tested for their ability to inhibit the growth of bacteria and fungi. A notable study reported that certain benzofuran derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL against fungal strains, suggesting that the target compound may also possess significant antifungal activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. The presence of specific functional groups influences its activity profile. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Methoxy | Enhances antifungal properties |
| Halogen Substituents | Improves antibacterial efficacy |
| Ketone Group | Associated with increased cytotoxicity |
Studies indicate that modifications to the indole or benzofuran units can lead to enhanced biological activities, making it a promising candidate for further development in drug design .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on a series of indole-benzofuran hybrids revealed that one particular derivative exhibited an IC50 value of 4.1 µg/mL against MCF-7 breast cancer cells, comparable to established chemotherapeutics . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of structurally similar compounds showed that derivatives with a benzofuran core had MIC values ranging from 6.25 to 32 µg/mL against various bacterial strains, including E. coli and Pseudomonas aeruginosa . These findings highlight the potential of the target compound in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Claisen-Schmidt condensation for forming the α,β-unsaturated ketone core, followed by cyclization to construct the benzofuran ring. For example, analogous compounds (e.g., benzofuran derivatives) are synthesized via cyclization using acidic catalysts like BF₃·Et₂O under reflux . Intermediate purification often employs column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns stereochemistry (e.g., E/Z configuration at the methylidene group) and confirms substituent positions.
- IR Spectroscopy : Validates carbonyl (C=O) and ester (C-O) functional groups.
- XRD : Resolves crystal packing and molecular conformation, as demonstrated in cyclohexanecarboxylate derivatives .
- HRMS : Confirms molecular formula.
- HPLC-PDA : Assesses purity (>95% threshold for research-grade material) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of the methylidene-indole-benzofuran core?
- Methodological Answer : The (2E) configuration is influenced by reaction conditions:
- Catalyst Choice : Lewis acids (e.g., BF₃·Et₂O) stabilize transition states favoring the E-isomer .
- Temperature : Lower temperatures reduce isomerization.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing dipolar intermediates.
- Post-synthesis, NOESY NMR or XRD confirms stereochemistry .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer :
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures (software: Gaussian, ORCA) .
- Dynamic Effects : NMR captures solution-state conformers, while XRD reflects solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., indole ring flipping) .
- Impurity Analysis : Contradictions may arise from trace isomers; re-purify via preparative HPLC .
Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Docking Studies : Use Discovery Studio or AutoDock to model interactions with enzymes (e.g., cytochrome P450 for metabolic stability) .
- DFT Calculations : Optimize transition states for reactions like ester hydrolysis or indole ring functionalization.
- MD Simulations : Assess solubility by computing partition coefficients (logP) in lipid bilayers .
Q. How can researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS/MS to identify labile groups (e.g., ester hydrolysis) .
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds.
Q. What mechanistic insights can be gained from studying the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify π→π* transitions in the indole-benzofuran system; compare with TD-DFT calculations .
- Fluorescence Quenching : Use Stern-Volmer plots to probe interactions with biomolecules (e.g., DNA intercalation).
- Isotopic Labeling : Track photodegradation pathways using ¹⁸O-labeled esters .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with varying indole N-substituents or cyclohexane carboxylate groups.
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), or receptor binding (SPR/BLI).
- QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO) with activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
